![molecular formula C18H21ClN2O2S B4429285 1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429285.png)
1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the recreational drug market due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, TFMPP binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other psychological processes.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of serotonin levels in the brain. It has also been shown to increase heart rate and blood pressure, and may have other effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of TFMPP for lab experiments is its relatively low cost and availability. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may raise ethical concerns.
Future Directions
There are many potential future directions for research on TFMPP, including its potential as a therapeutic agent for mental health disorders, its effects on the cardiovascular system, and its interactions with other drugs and chemicals. Further research is needed to fully understand the mechanisms of action and potential applications of this unique compound.
Scientific Research Applications
TFMPP has been used in scientific research for a variety of purposes, including its potential as a therapeutic agent for the treatment of various mental health disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been studied for its potential as a treatment for anxiety and depression in humans.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-15-4-2-5-16(12-15)14-24(22,23)21-10-8-20(9-11-21)18-7-3-6-17(19)13-18/h2-7,12-13H,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUQBQMWAMRBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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